molecular formula C9H7FO3 B14036560 4-Fluoro-3-formyl-5-methylbenzoic acid

4-Fluoro-3-formyl-5-methylbenzoic acid

Cat. No.: B14036560
M. Wt: 182.15 g/mol
InChI Key: PRPFNFXGZGULJZ-UHFFFAOYSA-N
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Description

4-Fluoro-3-formyl-5-methylbenzoic acid is an organic compound with the molecular formula C9H7FO3 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a formyl group, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-formyl-5-methylbenzoic acid typically involves the introduction of functional groups onto a benzene ring. One common method is the Friedel-Crafts acylation, where a fluorinated benzene derivative undergoes acylation with a formylating agent under acidic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the formyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-formyl-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-Fluoro-3-carboxy-5-methylbenzoic acid.

    Reduction: 4-Fluoro-3-hydroxymethyl-5-methylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-formyl-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-formyl-5-methylbenzoic acid involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in research and development.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methylbenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

    3-Fluoro-4-methylbenzoic acid: The position of the fluorine and methyl groups is different, affecting its chemical properties.

    4-Fluoro-3-formylbenzoic acid: Lacks the methyl group, which can influence its steric and electronic properties.

Uniqueness

4-Fluoro-3-formyl-5-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and potential applications. The combination of a fluorine atom, formyl group, and methyl group on the benzene ring makes it a versatile compound in various fields of research.

Properties

Molecular Formula

C9H7FO3

Molecular Weight

182.15 g/mol

IUPAC Name

4-fluoro-3-formyl-5-methylbenzoic acid

InChI

InChI=1S/C9H7FO3/c1-5-2-6(9(12)13)3-7(4-11)8(5)10/h2-4H,1H3,(H,12,13)

InChI Key

PRPFNFXGZGULJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C=O)C(=O)O

Origin of Product

United States

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